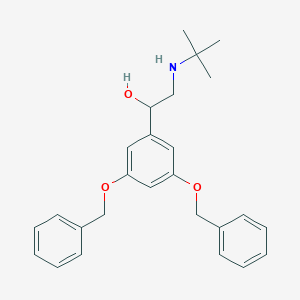

Terbutaline 3,5-Dibenzyl Ether

Description

Contextualizing Terbutaline (B1683087): A Beta-2 Adrenergic Receptor Agonist

To appreciate the role of its dibenzyl ether intermediate, one must first understand the therapeutic importance of terbutaline.

Terbutaline is classified as a selective beta-2 adrenergic receptor agonist. wikipedia.orgdrugbank.comnih.gov Its primary mechanism of action involves stimulating beta-2 adrenergic receptors, which are predominantly found in the smooth muscles of the bronchi. chemicalbook.comnih.gov This stimulation activates the enzyme adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). nih.govnih.gov The elevated cAMP levels result in the relaxation of bronchial smooth muscle, leading to bronchodilation. nih.govnih.gov The tertiary butyl group in terbutaline's structure makes it more selective for β2 receptors, and the absence of a hydroxyl group at the 4th position of the benzene (B151609) ring makes it less susceptible to metabolism by the enzyme catechol-O-methyl transferase. wikipedia.org

Medically, terbutaline is utilized as a fast-acting bronchodilator for the treatment of symptoms associated with asthma, such as wheezing, shortness of breath, and chest tightness. wikipedia.orgmedlineplus.gov It is also prescribed for reversible bronchospasm that can occur with chronic bronchitis and emphysema. drugbank.commedcentral.com In obstetrics, terbutaline has been used as a tocolytic agent to delay preterm labor for short durations, typically up to 48-72 hours. wikipedia.org This delay can provide a critical window to administer corticosteroids to the mother to aid in fetal lung development. wikipedia.org However, its use as a tocolytic is considered off-label and is not intended for the prevention or long-term management of preterm labor. wikipedia.orgmedlineplus.gov

Scope and Academic Relevance of Research on this Compound

The study of Terbutaline 3,5-dibenzyl ether and its derivatives, particularly isotopically labeled versions like Terbutaline-d9 3,5-dibenzyl ether, holds significant academic and research relevance. smolecule.comcymitquimica.comscbt.com These labeled compounds are instrumental in pharmacokinetic studies, allowing researchers to trace the metabolism, distribution, and excretion of terbutaline within the body using techniques like mass spectrometry. smolecule.com This provides valuable insights into the drug's behavior and can aid in the development of more effective medications. smolecule.com Furthermore, the synthesis and reactions involving this compound continue to be an area of interest for chemists developing new synthetic methodologies and refining existing ones. acs.orggoogle.comacs.org

Data Tables

Table 1: Chemical Identifiers for this compound

| Property | Value | Source(s) |

| Chemical Name | 1-[3,5-Bis(benzyloxy)phenyl]-2-(tert-butylamino)ethanol | chemicalbook.comscbt.com |

| Synonyms | Terbutaline Impurity G, α-[[(1,1-Dimethylethyl)amino]methyl]-3,5-bis(phenylmethoxy)benzenemethanol | chemicalbook.comscbt.com |

| CAS Number | 28924-25-6 | chemicalbook.comscbt.com |

| Molecular Formula | C26H31NO3 | chemicalbook.comscbt.com |

| Molecular Weight | 405.53 g/mol | chemicalbook.comscbt.com |

Table 2: Chemical Identifiers for Terbutaline

| Property | Value | Source(s) |

| Chemical Name | (RS)-5-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,3-diol | wikipedia.org |

| CAS Number | 23031-25-6 | chemicalbook.com |

| Molecular Formula | C12H19NO3 | nih.gov |

| Molecular Weight | 225.28 g/mol | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[3,5-bis(phenylmethoxy)phenyl]-2-(tert-butylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO3/c1-26(2,3)27-17-25(28)22-14-23(29-18-20-10-6-4-7-11-20)16-24(15-22)30-19-21-12-8-5-9-13-21/h4-16,25,27-28H,17-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBOZEACKUKEBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30614073 | |

| Record name | 1-[3,5-Bis(benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28924-25-6 | |

| Record name | 1-[3,5-Bis(benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Synthesis of Terbutaline (B1683087) 3,5-Dibenzyl Ether

The creation of Terbutaline 3,5-Dibenzyl Ether involves a multi-step process that begins with carefully selected precursors and reagents to ensure the desired molecular structure is achieved efficiently.

Precursor Compounds and Starting Materials

The foundation of the synthesis lies in the selection of appropriate starting materials, which are then chemically modified to form the target compound.

The primary starting material for the synthesis of this compound is 3,5-dihydroxyacetophenone. google.compatsnap.com This compound serves as the basic scaffold upon which the final molecule is built. In some synthetic routes, derivatives of 3,5-dihydroxyacetophenone are used, where the hydroxyl groups may be protected early in the synthesis. nih.gov The synthesis of terbutaline sulfate (B86663), for example, starts with 3,5-dihydroxyacetophenone, which undergoes benzyl (B1604629) protection to form 3,5-dibenzyloxyacetophenone. google.com This protected intermediate is then subjected to further reactions, including bromination and reductive amination, to eventually yield the desired product. google.com

| Starting Material | Key Transformation | Intermediate Product |

| 3,5-Dihydroxyacetophenone | Benzyl protection | 3,5-Dibenzyloxyacetophenone |

This table outlines the initial step in the synthesis, highlighting the transformation of the primary precursor.

To protect the hydroxyl groups of 3,5-dihydroxyacetophenone, benzylation reagents are employed. Common choices for these reagents include benzyl chloride (BnCl) or benzyl bromide (BnBr). chem-station.comcommonorganicchemistry.com The reaction is facilitated by a base. chem-station.comcommonorganicchemistry.com In some procedures, an acid-binding agent such as potassium carbonate is used in conjunction with the benzylation reagent. google.com

Acid catalysts are also integral to subsequent steps of the synthesis. For instance, in the bromination of 3,5-dibenzyloxyacetophenone, an acid catalyst is added. google.com A variety of acids can be used for this purpose, including sulfuric acid, hydrochloric acid, acetic acid, citric acid, tartaric acid, p-toluenesulfonic acid, and trifluoroacetic acid. google.com The choice of catalyst can influence the reaction's efficiency and yield. google.com

| Reagent Type | Examples | Role in Synthesis |

| Benzylation Reagents | Benzyl chloride, Benzyl bromide | Protection of hydroxyl groups |

| Acid-Binding Agents | Potassium carbonate, Triethylamine | Facilitate benzylation |

| Acid Catalysts | Sulfuric acid, p-Toluenesulfonic acid | Catalyze bromination |

This table summarizes the key reagents and their functions in the synthesis process.

Benzyl Protection Reaction Mechanisms and Conditions

The benzyl protection step is crucial for preventing the hydroxyl groups from undergoing unwanted reactions during the synthesis. The conditions for this reaction are carefully controlled to maximize the yield and purity of the resulting 3,5-dibenzyloxyacetophenone.

The choice of solvent is critical for the success of the benzylation reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) are often used as they can facilitate the nucleophilic substitution reaction. chem-station.comnumberanalytics.com Other solvents mentioned in synthetic procedures include ethyl acetate, dichloromethane, and chloroform (B151607). google.com

Temperature is another key parameter that must be optimized. For the benzylation of 3,5-dihydroxyacetophenone, the reaction temperature is typically maintained between 50-80 °C. google.com For the subsequent bromination step, the temperature is controlled in the range of 20-60 °C, with a preference for 20-40 °C to ensure optimal reaction conditions. google.com

| Reaction Step | Solvent(s) | Optimized Temperature |

| Benzylation | N,N-Dimethylformamide (DMF) | 50-80 °C |

| Bromination | Ethyl acetate, Dichloromethane, Chloroform | 20-40 °C |

This table details the optimized solvent and temperature conditions for key reaction steps.

To prevent unwanted side reactions and degradation of the reactants and intermediates, certain steps of the synthesis are carried out under an inert atmosphere. ucl.ac.uk Specifically, the bromination of 3,5-dibenzyloxyacetophenone is preferably performed under the protection of nitrogen gas. google.com This is also the case for the initial dissolution of 3,5-dihydroxyacetophenone in some procedures. patsnap.com The use of a nitrogen atmosphere ensures that oxygen and moisture are excluded from the reaction environment, which could otherwise interfere with the desired chemical transformations. google.com

Intermediate Formation and Isolation

The initial steps in the synthesis focus on constructing a key precursor, an α-amino ketone, which involves the formation of a dibenzylated acetophenone (B1666503) and its subsequent bromination and condensation.

A common route to terbutaline begins with 3,5-dihydroxyacetophenone, which is first protected using a benzylation reagent to form 3,5-dibenzyloxyacetophenone. google.com This protected ketone then undergoes a crucial bromination step. The objective is the selective α-bromination of the acetophenone side chain to produce α-bromo-3,5-dibenzyloxyacetophenone, a key lachrymatory intermediate. google.comwikipedia.orggpatindia.com

Copper(II) bromide (CuBr₂) is a frequently employed reagent for this transformation. google.commdma.chresearchgate.net The reaction is typically performed by refluxing the ketone with CuBr₂ in a solvent mixture, such as chloroform and ethyl acetate. mdma.chresearchgate.net This method is valued for its selectivity, as it favors side-chain bromination over nuclear bromination of the electron-rich aromatic ring. mdma.ch During the reaction, the black CuBr₂ is converted to white copper(I) bromide, and the completion is signaled by the cessation of hydrogen bromide gas evolution. mdma.ch One patented method specifies carrying out the bromination in a mixed organic solvent at a temperature between 30-80 °C. google.com Optimizing temperature control is crucial; for instance, maintaining a low temperature (0–5°C) during bromination can minimize the formation of di-substituted byproducts.

Alternative brominating agents have also been explored to optimize the process. One study replaced copper bromide with tetrabutylammonium (B224687) tribromide in a tetrahydrofuran (B95107) and methanol (B129727) solvent system, which reportedly reduced the reaction time to 6 hours and achieved a yield of up to 99.1%. doaj.org

Table 1: Comparison of Bromination Reagents and Conditions

| Reagent(s) | Solvent(s) | Temperature | Reported Advantages/Yield | Source(s) |

| Copper(II) bromide (CuBr₂) | Chloroform-Ethyl Acetate | Reflux | Selective for α-bromination; nearly quantitative yields. | mdma.chresearchgate.net |

| Copper(II) bromide (CuBr₂) | Mixed organic solvent | 30-80 °C | Method specified in patent literature. | google.com |

| Tetrabutylammonium tribromide | Tetrahydrofuran-Methanol | Not specified | Reaction time reduced to 6 hours; yield up to 99.1%. | doaj.org |

| Bromine | Dichloromethane | 0–5°C | Minimizes di-substitution byproducts. |

Following bromination, the resulting α-bromo-3,5-dibenzyloxyacetophenone is condensed with an amine to introduce the required amino group. google.comgpatindia.com While direct condensation with tert-butylamine (B42293) is possible, it can be challenging. google.com A more common and effective strategy involves using N-benzyl-tert-butylamine as the amine reagent. google.comwikipedia.orggpatindia.com This approach provides a protected amine that prevents side reactions, with the N-benzyl group being removed in a later step along with the O-benzyl ether groups. wikipedia.org

The condensation reaction between α-bromo-3,5-dibenzyloxyacetophenone and N-benzyl-tert-butylamine yields a ketone intermediate, 1-(3,5-dibenzyloxyphenyl)-2-(N-benzyl-N-tert-butylamino)ethanone. wikipedia.orgwdh.ac.id This reaction is often carried out by refluxing the reactants in a solvent like acetone. prepchem.com One optimized process reported a yield of 69.9% for this condensation step when using a 1:3 molar ratio of the bromo-intermediate to benzyl tert-butylamine. doaj.org

Downstream Chemical Transformations

The final phase in converting the dibenzylated intermediate to terbutaline involves reductive processes to remove the protecting groups.

The pivotal step in forming the final terbutaline molecule is the removal of the three benzyl protecting groups (two O-benzyl ethers on the phenyl ring and one N-benzyl group on the amine). This is accomplished through catalytic hydrogenation, a process that simultaneously reduces the ketone and cleaves the benzyl groups. google.comwikipedia.org

Catalytic hydrogenation is the standard method for debenzylation in this synthesis. wikipedia.orggoogle.com Palladium on activated charcoal (Pd/C) is a widely used and effective catalyst for this transformation. wikipedia.orggoogle.com The hydrogenation process reduces the ketone function of the intermediate to a hydroxyl group and cleaves the C-O and C-N bonds of the benzyl groups, replacing them with hydrogen atoms to yield the desired 3,5-dihydroxy structure and the secondary amine of terbutaline. wikipedia.org

Palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), known as Pearlman's catalyst, is another powerful catalyst used for debenzylation, particularly for removing N-benzyl groups which can sometimes be more challenging. google.comnih.gov Other metal catalysts such as Nickel (Ni) have also been reported for this step. doaj.orggoogle.com

Table 2: Catalysts for Hydrogenation and Debenzylation

| Catalyst | Name/Type | Application | Source(s) |

| Pd/C | Palladium on Charcoal | Standard catalyst for hydrogenation and O- and N-debenzylation. | wikipedia.orggoogle.comgoogle.com |

| Pd(OH)₂/C | Pearlman's Catalyst | Effective for debenzylation, including N-benzyl groups. | google.comnih.gov |

| Raney Ni | Nickel Catalyst | Used for catalytic hydrodebenzylation. | doaj.org |

The efficiency and success of the catalytic hydrogenation are highly dependent on the reaction parameters, specifically hydrogen pressure and temperature. These conditions must be carefully controlled to ensure complete debenzylation and reduction without causing degradation of the product.

One study detailed a hydrodebenzylation process using Raney Ni as the catalyst in methanol, with a hydrogen pressure of 1.0 MPa (approximately 145 psi) and a temperature of 40°C, achieving a yield of up to 90.2%. doaj.org Another source suggests that applying a high pressure of 50 psi (approximately 0.34 MPa) during hydrogenation can enhance conversion rates. A patented method using 10% Pd/C in ethanol (B145695) was conducted under a hydrogen atmosphere of 0.1 MPa (1 bar or 14.5 psi) for 5 hours. google.com Another patent describes carrying out the catalytic hydrogenation at a temperature between 40-60°C under normal pressure in a hydrogen environment. google.com The interplay between catalyst choice, solvent, temperature, and pressure is key to optimizing the yield and purity of the final terbutaline product.

Formation of Terbutaline Salt Forms (e.g., Sulfate)

After the catalytic hydrogenation to remove the benzyl protecting groups from the this compound precursor, the resulting free terbutaline base is converted into its sulfate salt. wikipedia.org This transformation is essential as the salt form typically exhibits improved stability and handling properties suitable for pharmaceutical formulations. clearsynth.com

The process of salification involves the reaction of the terbutaline base with sulfuric acid. Following the debenzylation step, the catalyst (commonly palladium on carbon) is filtered off, and a specific quantity of sulfuric acid is added to the filtrate containing the terbutaline base. google.comgoogle.com This reaction is typically performed in a suitable solvent, such as methanol or ethanol. doaj.orggoogle.com The addition of sulfuric acid protonates the basic tertiary amine of the terbutaline molecule, forming the bis(terbutaline) sulfate salt, which then precipitates from the solution and can be isolated through filtration. google.com

The reaction is represented as: 2 (C₁₂H₁₉NO₃) + H₂SO₄ → (C₁₂H₁₉NO₃)₂·H₂SO₄

This method avoids complex pH adjustments with both acids and bases, which can introduce inorganic salts and complicate purification. google.com

Precise control of pH and temperature is critical during the salification process to ensure high purity and yield of the final terbutaline sulfate.

pH Control: The pH of the solution is carefully adjusted to a specific range, typically between 5.0 and 6.0, by the addition of sulfuric acid. google.comgoogle.com Maintaining the pH within this optimal window is crucial for complete salt formation and to minimize the degradation of the product, as terbutaline's phenolic hydroxyl groups are susceptible to oxidation, especially under non-acidic conditions. google.com In industrial settings, inconsistent pH control can lead to impurities and batch variability. google.com

Temperature Control: The salt formation step is often conducted at reduced temperatures, generally between 0°C and 5°C. google.comgoogle.com Lowering the temperature helps to control the exothermic nature of the acid-base reaction and improves the crystallization of the sulfate salt, leading to a higher quality product with a better impurity profile.

Table 1: Parameters for Terbutaline Sulfate Salt Formation

| Parameter | Optimal Range | Rationale | Source(s) |

|---|---|---|---|

| pH | 5.0 - 6.0 | Ensures complete salt formation, enhances product stability, and prevents degradation. | google.com, google.com |

| Temperature | 0°C - 5°C | Controls exothermicity, improves crystallization, and enhances product purity. | google.com, google.com |

Spectroscopic and Chromatographic Characterization in Research

Advanced Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure and composition of Terbutaline (B1683087) 3,5-Dibenzyl Ether. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for its characterization.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Terbutaline 3,5-Dibenzyl Ether, Proton NMR (¹H-NMR) is particularly informative.

Proton NMR (¹H-NMR) analysis is employed to confirm the structural integrity of this compound. The spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The presence of signals corresponding to the aromatic protons of the benzyl (B1604629) and resorcinol (B1680541) rings, the benzylic ether methylene (B1212753) protons, the tert-butyl group, and the ethanolamine (B43304) side chain collectively confirms the successful synthesis of the target molecule. Each distinct proton group in the molecule generates a signal at a characteristic chemical shift, and the splitting pattern of these signals (multiplicity) reveals the number of neighboring protons, which helps piece together the molecular framework.

The ¹H-NMR spectrum of this compound exhibits a series of characteristic signals that can be assigned to specific protons within the structure. The aromatic protons of the two benzyl protecting groups and the central phenyl ring typically appear in the downfield region of the spectrum (δ 6.5-7.5 ppm). The two benzylic methylene (-O-CH₂-Ph) groups produce a characteristic singlet or a set of doublets around δ 5.0 ppm. The protons of the ethanolamine side chain and the bulky tert-butyl group appear in the upfield region. The large singlet for the nine equivalent protons of the tert-butyl group is a particularly recognizable feature.

Below is a table of expected ¹H-NMR chemical shifts for this compound, based on its structure and data from analogous compounds.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl (C(CH₃)₃) | ~1.10 | Singlet | 9H |

| Methylene (-CH₂-N) | ~2.70 - 2.90 | Multiplet | 2H |

| Methine (-CH-OH) | ~4.60 - 4.70 | Multiplet | 1H |

| Benzylic (-O-CH₂-Ph) | ~5.05 | Singlet | 4H |

| Aromatic (Central Ring) | ~6.60 - 6.80 | Multiplet | 3H |

| Aromatic (Benzyl Groups) | ~7.25 - 7.45 | Multiplet | 10H |

Note: Data is estimated based on standard chemical shift values and analysis of structurally similar compounds. The exact values can vary depending on the solvent and instrument used.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (Molecular Formula: C₂₆H₃₁NO₃, Molecular Weight: 405.54 g/mol ), high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming its elemental composition.

When subjected to ionization, the molecule forms a molecular ion (or a protonated molecule [M+H]⁺ in ESI), which can then break down into smaller, characteristic fragment ions. The analysis of these fragments helps to verify the connectivity of the atoms. Common fragmentation pathways for ethers include the cleavage of the C-O bond. pharmaffiliates.com For this compound, key fragmentation would involve the loss of one or both benzyl groups and cleavage of the side chain.

A proposed fragmentation pattern is outlined in the table below.

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 406.24 | [M+H]⁺ | Protonated parent molecule |

| 315.18 | [M+H - C₇H₇]⁺ | Loss of a benzyl group |

| 298.15 | [M+H - C₇H₈O]⁺ | Loss of benzyloxy radical |

| 152.07 | [Fragment]⁺ | Cleavage of the side chain, retaining the di-hydroxylated portion after debenzylation. japsonline.com |

| 91.05 | [C₇H₇]⁺ | Benzyl cation (Tropylium ion) |

Note: Fragmentation data is based on theoretical pathways and common fragmentation patterns for similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Purity Assessment and Related Substance Profiling

Chromatographic techniques are essential for separating a compound from impurities, which may include unreacted starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates like this compound. brundavanlabs.combrundavanlabs.com A reversed-phase HPLC method is typically developed and validated to separate the main compound from any related substances. japsonline.comnih.gov This allows for the precise quantification of the compound's purity, often required to be greater than 99.0%. brundavanlabs.combrundavanlabs.com

The method involves injecting a solution of the sample onto a column (commonly a C18 column) and eluting it with a mobile phase, which is typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). japsonline.com A UV detector is used to monitor the eluent, as the aromatic rings in the molecule absorb UV light. The purity is calculated by comparing the area of the peak corresponding to this compound with the total area of all peaks in the chromatogram.

The table below outlines typical parameters for an HPLC method used for purity analysis.

| Parameter | Typical Condition |

| Column | Reversed-Phase C18, (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water/Buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~220 nm or ~277 nm |

| Column Temperature | 25 - 30 °C |

| Injection Volume | 10 - 20 µL |

Identification and Quantification of Related Impurities

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. For Terbutaline, several related substances can arise from the synthesis process or degradation, and their presence must be carefully monitored. researchgate.netpharmaffiliates.com this compound, being a precursor, can also contain impurities that may carry over to the final API. clearsynth.comsynthinkchemicals.com

To enhance the accuracy and reliability of analytical methods, particularly in pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are employed. veeprho.com Terbutaline-d9 3,5-Dibenzyl Ether serves as such a reference standard. lgcstandards.com The 'd9' designation indicates that nine hydrogen atoms in the tert-butyl group have been replaced by deuterium. lgcstandards.comsynzeal.com

This isotopic labeling makes the molecule heavier than its non-labeled counterpart. smolecule.com When analyzed by mass spectrometry (MS), the deuterated and non-deuterated compounds will have different mass-to-charge ratios, allowing for their clear differentiation and precise quantification. veeprho.com This is particularly valuable in liquid chromatography-mass spectrometry (LC-MS) methods used to analyze complex biological samples. veeprho.com The use of Terbutaline-d9 3,5-Dibenzyl Ether as an internal standard helps to correct for any sample loss during preparation or variations in instrument response, leading to more accurate and precise measurement of Terbutaline and its related compounds. veeprho.com

Table 1: Properties of Terbutaline-d9 3,5-Dibenzyl Ether

| Property | Value |

| Molecular Formula | C₂₆H₂₂D₉NO₃ |

| Molecular Weight | 414.58 g/mol |

| SIL Type | Deuterium |

| Unlabelled CAS Number | 28924-25-6 |

| Data sourced from Smolecule and LGC Standards. lgcstandards.comsmolecule.com |

Several other impurities related to Terbutaline have been identified and are considered critical for quality control. pharmaffiliates.comsynzeal.comsimsonpharma.com While this compound is a synthetic intermediate, other impurities can be process-related or degradation products. researchgate.netsynthinkchemicals.com The significance of identifying and controlling these impurities lies in ensuring the safety and efficacy of the final drug product.

A study on the degradation of Terbutaline sulfate (B86663) identified several potential impurities, including 3,5-dihydroxybenzoic acid, 3,5-dihydroxybenzaldehyde, and 1-(3,5-dihydroxyphenyl)-2-[(1,1-dimethylethyl) amino]-ethanone. researchgate.net An HPLC method was developed to separate and quantify these compounds from the active ingredient. researchgate.net The presence of these impurities can indicate instability of the drug substance or issues with the manufacturing process.

Some of the known impurities of Terbutaline that are monitored include:

Terbutaline EP Impurity A (3,5-Dihydroxybenzoic acid): A potential starting material or degradation product. simsonpharma.com

Terbutaline EP Impurity B: Another process-related impurity. simsonpharma.com

Terbutaline Sulphate EP Impurity C Hydrochloride: A potential salt impurity. simsonpharma.com

Terbutaline Related Compound A (tert-butylamino-3,5-dihydroxyacetophenone sulfate): A significant impurity monitored in USP monographs. pharmaffiliates.com

The diligent analysis for these and other impurities is a regulatory requirement and essential for ensuring the quality of Terbutaline-based pharmaceuticals. clearsynth.comsynzeal.com

Table 2: Selected Terbutaline Impurities

| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Terbutaline EP Impurity A | C₇H₆O₄ | 154.12 |

| Terbutaline EP Impurity B | C₁₃H₁₉NO₃ | 237.30 |

| Terbutaline Sulphate EP Impurity C Hydrochloride | C₁₂H₁₈ClNO₃ | 259.73 |

| N-(tert-Butyl)-N-(2-(3,5-dihydroxyphenyl)-2-hydroxyethyl)nitrous Amide | C₁₂H₁₈N₂O₄ | 254.29 |

| Data sourced from Pharmaffiliates and Simson Pharma Limited. pharmaffiliates.comsimsonpharma.com |

Gas Chromatography (GC)

While High-Performance Liquid Chromatography (HPLC) is more commonly cited for the analysis of Terbutaline and its impurities due to their polarity and thermal lability, Gas Chromatography (GC) can be applicable, often requiring derivatization. researchgate.netresearchgate.net Derivatization is a process that converts the analyte into a more volatile and thermally stable compound suitable for GC analysis. For compounds like Terbutaline and its hydroxylated impurities, silylation is a common derivatization technique.

The applicability of GC in the context of this compound would likely be for the analysis of less polar and more volatile starting materials or intermediates in its synthesis. Comprehensive two-dimensional GC (GCxGC) coupled with mass spectrometry offers high-resolution separation and is a powerful tool for identifying trace-level impurities in complex mixtures. researchmap.jp However, for the routine quality control of Terbutaline and its polar impurities, HPLC remains the predominant technique. researchgate.net

Elemental Analysis for Stoichiometric Consistency

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (usually carbon, hydrogen, and nitrogen) of a compound. researchgate.net This data is crucial for confirming the empirical formula of a newly synthesized compound like this compound and verifying its stoichiometric consistency. researchgate.net

The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values based on the proposed molecular formula (C₂₆H₃₁NO₃ for this compound). synthinkchemicals.com A close agreement between the experimental and calculated values provides strong evidence for the correctness of the assigned structure and the purity of the sample.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 26 | 312.286 | 77.00% |

| Hydrogen | H | 1.008 | 31 | 31.248 | 7.71% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 3.45% |

| Oxygen | O | 15.999 | 3 | 47.997 | 11.84% |

| Total | 405.538 | 100.00% |

This table presents the theoretical elemental composition based on the molecular formula C₂₆H₃₁NO₃ and a molecular weight of 405.54 g/mol . pharmaffiliates.com Experimental results from elemental analysis of a pure sample of this compound are expected to be in close agreement with these theoretical values, typically within a ±0.4% deviation. This analysis is a cornerstone of chemical characterization, ensuring the fundamental composition of the molecule is as expected.

Structure Activity Relationship Sar and Prodrug Concepts

Structure-Activity Relationships of Terbutaline (B1683087) and Analogues

The pharmacological activity of terbutaline is intrinsically linked to its chemical structure. Specific molecular components dictate its affinity and selectivity for β₂-adrenergic receptors, and slight modifications can significantly alter its therapeutic profile.

The foundational structure for many adrenergic agonists is β-phenylethylamine. uobasrah.edu.iq Terbutaline is a phenylethanolamine derivative, a class of compounds characterized by a phenyl ring attached to an ethanolamine (B43304) side chain. wikipedia.orgnih.gov This core structure is essential for binding to adrenergic receptors. Several features of this moiety are critical for β₂-receptor selectivity and agonist activity.

Key structural elements of the phenylethanolamine core required for activity include:

Aromatic Ring: The phenyl ring is a crucial point of interaction with the receptor.

Ethanolamine Side Chain: The separation of the aromatic ring and the amino group by a two-carbon chain is optimal for agonist activity. youtube.com

Beta-Hydroxyl Group: The hydroxyl group on the carbon atom adjacent to the phenyl ring (the β-carbon) is important for maximal direct activity. youtube.com

The substitution pattern on the aromatic ring is a primary determinant of receptor selectivity. While a 3,4-dihydroxy substitution (a catechol) is associated with potent but non-selective β-agonist activity, the 3,5-dihydroxy arrangement found in terbutaline (a resorcinol (B1680541) structure) confers selectivity for the β₂-subtype. uobasrah.edu.iqnih.gov This structural difference also makes terbutaline resistant to metabolism by the enzyme catechol-O-methyl transferase (COMT), which improves its oral bioavailability and prolongs its duration of action. youtube.comwikipedia.orgnps.org.au

Beyond the core phenylethanolamine structure, the nature of the substituent groups on both the amino nitrogen and the aromatic ring plays a vital role in modulating receptor binding and activity.

N-Substituent: The group attached to the amino nitrogen significantly influences receptor selectivity. Increasing the size of the alkyl substituent on the amino group generally increases β-receptor activity while decreasing α-receptor activity. youtube.com Terbutaline features a tertiary butyl group, a bulky substituent that is thought to confer its high selectivity for β₂-receptors over β₁-receptors, thereby minimizing cardiac side effects. wikipedia.orgnps.org.au

Aromatic Ring Substituents: As noted previously, the hydroxyl groups on the aromatic ring are critical. The 3,5-dihydroxy configuration is key to β₂ selectivity. youtube.com These polar hydroxyl groups are essential for the hydrogen bonding interactions within the receptor's binding site that are necessary to elicit a pharmacological response. Masking or altering these groups can render the molecule inactive until the parent structure is regenerated. This principle is fundamental to the design of prodrugs like Terbutaline 3,5-Dibenzyl Ether.

| Structural Feature | Influence on Activity | Example Compound |

| Aromatic Substitution | ||

| 3,4-Dihydroxy (Catechol) | High potency at β₁ and β₂ receptors (non-selective). nih.gov | Isoproterenol |

| 3,5-Dihydroxy (Resorcinol) | Selective for β₂ receptors. youtube.comnih.gov | Terbutaline, Metaproterenol |

| N-Alkyl Substituent | ||

| Isopropyl | High β-receptor activity. youtube.com | Isoproterenol |

| Tert-Butyl | High selectivity for β₂ receptors. wikipedia.orgnps.org.au | Terbutaline |

| Side Chain | ||

| β-Hydroxyl Group | Essential for maximal direct agonist activity. youtube.com | All direct-acting agonists |

| Two-carbon spacer | Optimal distance between phenyl ring and amine for activity. youtube.com | Phenylethanolamines |

Prodrug Design Principles and Relevance to Terbutaline Derivatives

A prodrug is a pharmacologically inactive derivative of a drug molecule that is converted into the active parent drug within the body through chemical or enzymatic processes. nih.govjiwaji.edu This approach is a widely used strategy to overcome undesirable pharmaceutical, pharmacokinetic, or pharmacodynamic properties of a drug, such as poor bioavailability, rapid metabolism, or instability. nih.govmdpi.combohrium.com

For terbutaline, which has a relatively low oral bioavailability of about 14-15% due to extensive first-pass metabolism, the prodrug approach is particularly relevant. nih.govdrugbank.com The primary metabolic pathway for oral terbutaline is sulfation of its phenolic hydroxyl groups, which occurs in the gut wall and liver. nih.govdrugbank.com A prodrug strategy aims to temporarily mask these hydroxyl groups, protecting them from premature metabolism and increasing the amount of active drug that reaches systemic circulation. this compound represents a conceptual ether-based prodrug designed for this purpose, where the vulnerable hydroxyl groups are protected by benzyl (B1604629) ether linkages.

An ideal prodrug must strike a delicate balance between stability and lability. It needs to be chemically stable enough to survive storage and transit through the gastrointestinal tract but must be readily converted to the active drug at the desired site of action. nih.gov The choice of the chemical linkage between the drug and the carrier moiety is crucial.

Ester Linkages: Ester prodrugs are common and are typically hydrolyzed by ubiquitous esterase enzymes found in the plasma, liver, and other tissues. scirp.orgacs.org The rate of hydrolysis can be modulated by steric and electronic factors of the promoiety. scirp.org However, ester linkages can sometimes be too unstable, leading to premature cleavage before absorption is complete. scirp.org

Ether Linkages: Ether bonds, such as those in this compound, are generally more chemically stable than ester bonds and are not substrates for esterases. Their cleavage in vivo is typically mediated by oxidative enzymes, such as the cytochrome P450 system in the liver, through a process called O-dealkylation. This increased stability can potentially lead to a slower release of the active drug and a longer duration of action compared to an ester prodrug.

The primary goal of many prodrug designs is to enhance oral bioavailability, which can be limited by poor membrane permeability or extensive first-pass metabolism. bohrium.comresearchgate.net

Bypassing First-Pass Metabolism: The phenolic hydroxyl groups of terbutaline are susceptible to conjugation (sulfation) during first-pass metabolism, which inactivates the drug before it can exert its therapeutic effect. nih.gov Protecting these hydroxyls as ethers prevents this conjugation. The prodrug is absorbed intact and circulates to the liver, where enzymatic cleavage can release the active terbutaline, thus bypassing the initial metabolic barrier in the gut wall. wikipedia.org

Both ester and ether derivatives are common strategies for masking hydroxyl groups in drug molecules to create prodrugs. scirp.orgnih.gov

Ester Prodrugs: This is a well-established approach. For terbutaline, the prodrug bambuterol (B1223079) is a bis-dimethylcarbamate (a type of carbamic acid ester) derivative. wikipedia.orgdrugbank.comnih.gov It is designed to be more lipophilic and is slowly hydrolyzed by cholinesterases to release terbutaline, providing a prolonged duration of action. nih.govactamedicamarisiensis.ro Another example is ibuterol, a diisobutyrate ester of terbutaline. fabad.org.tr Ester prodrugs are generally cleaved by hydrolytic enzymes (esterases). scirp.org

Ether Prodrugs: Masking a hydroxyl group as an ether is another effective way to increase lipophilicity and metabolic stability. nih.gov The in vivo cleavage of an ether bond to regenerate the parent hydroxyl group is an oxidative metabolic reaction, typically slower than ester hydrolysis. libretexts.orgyoutube.com For an aryl ether like this compound, this cleavage would likely involve cytochrome P450 enzymes to release terbutaline, benzyl alcohol, and subsequently benzoic acid as byproducts. This different bioactivation pathway could offer a distinct pharmacokinetic profile compared to ester-based prodrugs.

| Prodrug Linkage | Bioactivation Mechanism | Key Properties | Conceptual Terbutaline Example |

| Ester | Enzymatic hydrolysis by esterases. scirp.org | Common strategy, tunable cleavage rates, generally less stable than ethers. nih.govscirp.org | Terbutaline 3,5-dibenzoate |

| Carbamate (Ester) | Hydrolysis by cholinesterases. nih.gov | Increased lipophilicity, slow hydrolysis leads to prolonged action. actamedicamarisiensis.ro | Bambuterol |

| Ether | Oxidative cleavage (O-dealkylation) by CYP450 enzymes. libretexts.org | More stable than esters, may result in slower drug release and longer duration. | This compound |

Bioconversion and Metabolite Profiling Research

The transformation of a prodrug into its pharmacologically active form is a critical process governed by metabolic enzymes. For this compound, the core concept revolves around its bioconversion to the active parent drug, terbutaline. This process is presumed to involve the enzymatic cleavage of the two benzyl ether linkages. Research into this bioconversion would typically involve a series of in vitro studies to determine the metabolic stability of the prodrug, identify the resulting active metabolites, and elucidate the enzymatic mechanisms responsible for the conversion.

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes, Serum)

In vitro metabolic stability assays are fundamental in drug discovery to predict how a compound will be metabolized in the body. These studies typically utilize subcellular fractions like liver microsomes, which are rich in drug-metabolizing enzymes, or biological fluids such as serum. The primary goal is to determine the rate at which the compound is metabolized, often expressed as the half-life (t½) and intrinsic clearance (CLint).

A hypothetical in vitro metabolic stability study for this compound in human liver microsomes could yield data similar to that presented in the table below. Such a study would involve incubating the compound with liver microsomes and measuring its disappearance over time.

Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes

| Time (minutes) | Concentration of this compound (µM) | Percent Remaining |

|---|---|---|

| 0 | 1.00 | 100% |

| 5 | 0.85 | 85% |

| 15 | 0.60 | 60% |

| 30 | 0.35 | 35% |

From this data, key metabolic parameters could be calculated, providing an estimate of the compound's metabolic fate. Similar studies in serum would assess the contribution of esterases and other enzymes present in the blood to the prodrug's hydrolysis. The stability of the benzyl ether linkage is a key determinant of the prodrug's effectiveness. nih.gov

Identification of Active Metabolites

The primary objective of administering this compound as a prodrug is to deliver terbutaline to the systemic circulation. Therefore, the principal active metabolite expected from the bioconversion of this prodrug is terbutaline itself. The metabolic process would involve the cleavage of both benzyl ether bonds, releasing the two phenolic hydroxyl groups that are crucial for the pharmacological activity of terbutaline.

The metabolism of terbutaline, once formed, is well-documented. It is primarily metabolized through conjugation, with the main metabolite being the sulphate conjugate. nih.govnih.gov Studies in both humans and dogs have identified the sulphate conjugate of terbutaline as the only significant metabolite in plasma and urine. nih.govnih.gov Terbutaline, being a resorcinol derivative, is not a substrate for catechol-O-methyl transferase. nih.govnih.gov

Table 2: Expected Metabolites from the Bioconversion of this compound

| Parent Compound | Primary Active Metabolite | Subsequent Metabolites of the Active Compound |

|---|

Enzymatic Hydrolysis Mechanisms

The cleavage of the benzyl ether bonds in this compound is anticipated to be an enzymatic process. Research on other benzyl ether-containing compounds points towards the involvement of the cytochrome P450 (CYP) enzyme system located in the liver microsomes.

Specifically, studies on the debenzylation of O(6)-benzyl-8-oxoguanine have demonstrated that this reaction is catalyzed by human liver microsomes. nih.gov Further investigation identified CYP1A2 as the primary enzyme responsible for this O-debenzylation. nih.gov The reaction followed Michaelis-Menten kinetics, indicating a specific enzyme-substrate interaction. nih.gov It is plausible that a similar mechanism is involved in the bioconversion of this compound. The process would likely involve an oxidative cleavage of the ether bond, resulting in the formation of terbutaline and benzaldehyde, which would be further metabolized.

Table 3: Enzymes Potentially Involved in the Hydrolysis of this compound

| Enzyme Superfamily | Specific Enzyme Implicated in O-Debenzylation | Location | Proposed Role |

|---|

Advanced Applications and Emerging Research Directions

Computational Chemistry and Molecular Modeling

Computational studies serve as a foundational step in predicting the behavior and potential utility of new chemical entities. For a derivative like Terbutaline (B1683087) 3,5-Dibenzyl Ether, these studies would be crucial in assessing its interaction with biological targets and guiding further research.

Molecular docking simulations are essential for predicting the binding affinity and orientation of a ligand within a protein's active site. The parent compound, terbutaline, is known to selectively bind to and activate beta-2 adrenergic receptors, leading to the relaxation of smooth muscle. nih.gov

A direct molecular docking study of Terbutaline 3,5-Dibenzyl Ether with the β2-adrenergic receptor would likely predict poor binding affinity. The two bulky benzyl (B1604629) groups attached to the phenolic oxygens would create significant steric hindrance, preventing the molecule from fitting into the receptor's binding pocket. The hydrogen-bonding interactions provided by the phenolic hydroxyl groups of terbutaline are critical for its agonist activity, and these are absent in the ether derivative.

Therefore, a more relevant computational approach would involve a two-step process:

Modeling the Prodrug: Docking studies would first focus on the active metabolite, terbutaline, which would be released upon in vivo cleavage of the ether bonds.

Analyzing Key Interactions: The simulation would confirm terbutaline's known interactions, where its hydroxyl groups form hydrogen bonds with key amino acid residues (such as Aspartate and Serine) in the receptor's binding site, stabilizing the complex and initiating the signaling cascade.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For a series of terbutaline analogues, including various ethers and esters, a QSAR study could be developed to predict their efficacy as prodrugs.

The primary goal of such a model for this compound and its analogues would be to correlate structural properties with pharmacokinetic parameters rather than direct receptor activity. Key molecular descriptors would be calculated and correlated with experimentally determined outcomes like metabolic stability or rate of conversion to terbutaline.

Table 1: Conceptual QSAR Descriptors for Terbutaline Prodrug Analogues

| Descriptor Class | Specific Descriptor Example | Predicted Property Correlation |

|---|---|---|

| Electronic | Hammett's constant (σ) of substituents | Rate of enzymatic or chemical cleavage of the ether/ester bond. |

| Steric | Molar Refractivity (MR) of ether group | Influence of substituent size on metabolic enzyme accessibility. |

| Lipophilicity | Log P (Partition Coefficient) | Membrane permeability, absorption, and distribution profile. |

This QSAR model would be invaluable for designing future terbutaline prodrugs with optimized duration of action and bioavailability.

Biomedical Research Applications

Biomedical research would focus on validating the prodrug concept, evaluating the pharmacological effects of the released terbutaline, and exploring its use in various therapeutic contexts.

In vitro studies are critical for characterizing the biological activity of a compound at the cellular level. For this compound, initial studies would likely involve incubation with liver microsomes or specific enzyme preparations to confirm its conversion to active terbutaline. wuxiapptec.com

Once conversion is established, subsequent cellular studies would utilize the active terbutaline to investigate downstream effects. A key area of research for β2-agonists is receptor downregulation. Chronic or high-concentration exposure to an agonist like terbutaline can lead to a decrease in the number of β2-adrenergic receptors on the cell surface, a process known as downregulation. This can result in pharmacological tolerance. In vitro cell culture systems (e.g., lung epithelial cells) would be used to quantify the extent and timeline of receptor downregulation following exposure to terbutaline released from the prodrug, providing insight into potential long-term efficacy.

While terbutaline is primarily known as a bronchodilator for asthma, its mechanism of action lends itself to other potential therapeutic applications. nih.gov Research into a prodrug like this compound could be aimed at optimizing its delivery for these alternative uses. One such area is in the management of certain neuromuscular disorders where β2-adrenergic stimulation may be beneficial. Another well-known, albeit off-label, use of terbutaline is as a tocolytic agent to suppress preterm labor by relaxing uterine smooth muscle. researchgate.net A long-acting prodrug could potentially offer a more stable and controlled release of terbutaline, which might be advantageous in these therapeutic settings.

Analytical Method Development and Validation for Pharmaceutical Quality Control

Robust analytical methods are essential for the quality control of any pharmaceutical compound, ensuring its identity, purity, and strength. While numerous methods exist for terbutaline sulphate, a new method would need to be specifically developed and validated for this compound. japsonline.comnih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or PDA detection is the most common technique for analyzing terbutaline and its related substances. japsonline.com An analytical method for this compound would build upon these principles but require significant modification.

Increased Lipophilicity: Due to the two benzyl groups, the ether derivative is significantly more nonpolar than terbutaline sulphate. Therefore, the mobile phase would require a higher percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) to achieve adequate retention and elution from a C18 column.

Method Specificity: The method must be validated to demonstrate specificity, proving it can clearly separate the intact this compound from its active parent compound, terbutaline, as well as any synthesis intermediates or degradation products. nih.gov

Validation Parameters: As per International Conference on Harmonisation (ICH) guidelines, the method would be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). japsonline.com

The following table summarizes typical validation parameters for an HPLC method for the parent compound, terbutaline sulphate, which would serve as a benchmark for the development of a new method for its dibenzyl ether derivative.

Table 2: Representative HPLC Method Validation Parameters for Terbutaline Sulphate Analysis

| Validation Parameter | Typical Acceptance Criteria | Example Finding for Terbutaline Sulphate |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.999 over a concentration range of 2-10 µg/mL. japsonline.com |

| Accuracy (% Recovery) | 98.0% - 102.0% | Recoveries ranged between 98-102%. japsonline.com |

| Precision (% RSD) | ≤ 2.0% | Repeatability RSD < 2%. japsonline.com |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | Method-dependent, typically in the ng/mL range. |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | Method-dependent, typically in the ng/mL to low µg/mL range. nih.gov |

| Specificity | No interference at the analyte's retention time | The method is selective for the analyte without interference from excipients. japsonline.com |

Reference Standards and Impurity Profiling

This compound is a known process-related impurity or synthetic intermediate in the manufacturing of Terbutaline. synthinkchemicals.com As such, its presence, even in minute quantities, must be monitored and controlled to meet stringent regulatory requirements. To achieve this, highly purified this compound is used as a reference standard.

Reference standards are essential for the validation of analytical methods and for the routine quality control of drug substances and products. synthinkchemicals.com They provide a benchmark against which unknown peaks in a chromatogram can be identified and quantified. The use of this compound as a reference standard is crucial for several analytical procedures, including:

Method Development and Validation: During the development of analytical methods, such as high-performance liquid chromatography (HPLC), the reference standard of this compound is used to determine the method's specificity, linearity, accuracy, and precision for this particular impurity.

Impurity Identification: In the analysis of a Terbutaline API batch, any peak that corresponds to the retention time of the this compound reference standard can be tentatively identified as this impurity.

Quantification of Impurities: Once identified, the amount of this compound in a sample can be accurately quantified by comparing its peak area to that of a known concentration of the reference standard.

The availability of well-characterized reference standards like this compound is a prerequisite for robust impurity profiling, which is a key component of any Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submission to regulatory authorities. synzeal.com

Table 1: Analytical Applications of this compound Reference Standard

| Application | Purpose | Analytical Technique(s) |

| Method Development | To establish a reliable analytical procedure for impurity detection. | HPLC, UPLC |

| Method Validation | To confirm the suitability of the analytical method for its intended purpose. | HPLC, UPLC |

| Impurity Profiling | To identify and quantify impurities in the Terbutaline API. | HPLC, LC-MS |

| Quality Control | To ensure batch-to-batch consistency and compliance with specifications. | HPLC |

| Stability Studies | To monitor the formation of impurities over time under various conditions. | HPLC |

Traceability against Pharmacopeial Standards (e.g., USP, EP)

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish the official standards for medicines, including tests for impurities. While these pharmacopeias may not list every potential process-related impurity by name, they set limits for total and unspecified impurities. Pharmaceutical manufacturers are responsible for identifying and controlling any impurity at or above the identification threshold.

The use of a this compound reference standard that is traceable to pharmacopeial standards is a critical aspect of ensuring compliance. Traceability means that the characterization and purity assignment of the reference standard have been established through a chain of comparisons to primary, internationally recognized standards.

Suppliers of pharmaceutical reference standards often provide materials that are traceable to USP or EP standards. synthinkchemicals.com This traceability is established through a rigorous process that may include:

Comprehensive Characterization: The reference standard undergoes extensive analytical testing to confirm its identity and purity. This typically includes techniques like NMR spectroscopy, mass spectrometry, and chromatography.

Comparison with Official Standards: Where available, the in-house reference standard is compared against the official pharmacopeial reference standard for Terbutaline and its specified impurities.

Certification: The reference standard is accompanied by a Certificate of Analysis (CoA) that details its identity, purity, and the methods used for its characterization, along with a statement of its traceability.

By using a reference standard of this compound with established traceability, pharmaceutical companies can be confident that their analytical results are accurate and will be accepted by regulatory agencies. This ensures that the quality of Terbutaline API and its finished products is maintained in line with global pharmacopeial requirements.

Conclusion and Future Perspectives

Summary of Current Research Landscape

The current body of scientific literature on Terbutaline (B1683087) 3,5-Dibenzyl Ether is sparse and highly focused on its role as a key intermediate in the synthesis of Terbutaline. Its chemical identity has been confirmed through its molecular formula and high-resolution mass spectrometry. Synthetic pathways leading to its formation are outlined in the context of Terbutaline production.

Identification of Research Gaps

There is a significant lack of information regarding the fundamental properties and potential biological activity of Terbutaline 3,5-Dibenzyl Ether itself. Key research gaps include:

A complete physicochemical characterization, including its melting point, boiling point, solubility, and pKa values.

A comprehensive analytical profile, including detailed 1H and 13C NMR data, mass spectrometry fragmentation patterns, and standardized chromatographic methods for its analysis.

Any investigation into its own potential pharmacological or toxicological properties.

Future Directions for Chemical and Pharmaceutical Investigations of this compound

Future research on this compound could move beyond its role as a synthetic intermediate. Potential areas of investigation include:

Full Physicochemical and Spectroscopic Characterization: A thorough study to determine its physical and chemical properties would be valuable for chemical reference and process optimization.

Exploration of Biological Activity: While it is presumed to be inactive, screening this compound for any biological activity could yield unexpected results and open new avenues of research.

Development of Novel Synthetic Routes: Investigating more efficient or greener synthetic methods for its preparation could be beneficial for the pharmaceutical industry.

Q & A

Q. What are the established synthetic routes for Terbutaline 3,5-Dibenzyl Ether, and what are the critical reaction parameters?

this compound is synthesized via a multi-step process starting from 3,5-dihydroxyacetophenone. Key steps include:

- Benzylation : Protection of hydroxyl groups using benzyl chloride in anhydrous conditions to form 3,5-dibenzyloxyacetophenone .

- Bromination : Substitution of the acetophenone group with bromine, requiring controlled temperature (0–5°C) to avoid over-halogenation.

- Alkylation : Reaction with tert-butylamine under alkaline conditions to introduce the β2-agonist pharmacophore .

- Deprotection : Catalytic hydrogenolysis (e.g., Pd/C, H₂) to remove benzyl groups, optimized for solvent polarity (e.g., ethanol/water mixtures) to prevent side reactions . Critical parameters : Reaction stoichiometry (excess benzyl chloride for complete protection), pH control during alkylation (pH 9–10), and hydrogen pressure during deprotection (1–3 atm) .

Q. How can researchers ensure the purity and structural fidelity of this compound during synthesis?

Methodological approaches include:

- Chromatographic purity checks : HPLC with UV detection (λ = 280 nm) or LC-MS to detect impurities like unreacted intermediates (e.g., 3,5-dibenzyloxyacetophenone) .

- Spectroscopic characterization :

Q. What solvent systems are optimal for solubility studies of this compound?

The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). For kinetic studies, ethanol/water mixtures (70:30 v/v) are recommended to balance solubility and stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across experimental conditions?

Discrepancies often arise from:

- Temperature gradients : Higher temperatures increase solubility in alcohols but may degrade the compound. Use controlled thermostatic baths (±0.5°C) .

- Impurity interference : Residual benzyl chloride or tert-butylamine can alter solvent polarity. Pre-purify via column chromatography (silica gel, hexane/ethyl acetate) .

- Methodological validation : Cross-validate with alternative techniques (e.g., gravimetric vs. spectrophotometric quantification) .

Q. What experimental design considerations are critical for optimizing catalytic hydrodebenzylation?

Challenges include catalyst poisoning and incomplete deprotection. Strategies:

- Catalyst selection : Use Pd/C (5% w/w) over PtO₂ for higher selectivity .

- Solvent optimization : Ethanol/water (80:20 v/v) enhances H₂ diffusion while minimizing by-product formation .

- Kinetic monitoring : Track benzyl group removal via TLC (Rf shift) or in situ FTIR (loss of C-O-C benzyl ether peaks at 1100 cm⁻¹) .

Q. How can in silico modeling predict the reactivity of this compound in novel reaction environments?

- DFT calculations : Model transition states for benzylation/deprotection steps using Gaussian09 with B3LYP/6-31G(d) basis sets .

- Molecular docking : Assess steric hindrance from benzyl groups on enzyme binding (e.g., β2-adrenergic receptor) using AutoDock Vina .

- QSAR : Correlate substituent effects (e.g., benzyl vs. methyl ethers) with bioavailability using descriptors like logP and polar surface area .

Q. What analytical methods differentiate stereoisomers or regioisomers of this compound?

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers .

- X-ray crystallography : Resolve regioisomeric ambiguity (e.g., 3,5- vs. 2,4-substitution) via single-crystal diffraction .

- NOESY NMR : Identify spatial proximity of benzyl groups to confirm substitution pattern .

Q. How should researchers address conflicting pharmacological data between in vitro and in vivo models?

Discrepancies may arise from metabolic stability or tissue distribution. Solutions:

- Metabolite profiling : Use LC-MS/MS to identify hydrolysis products (e.g., free terbutaline) in plasma .

- Radiolabeling : Synthesize deuterated analogs (e.g., Terbutaline-d9 3,5-Dibenzyl Ether) to track biodistribution via scintillation counting .

- Ex vivo models : Isolated organ assays (e.g., tracheal rings) to isolate receptor effects from systemic variables .

Methodological and Ethical Considerations

Q. What protocols ensure ethical compliance in studies involving this compound?

- REB approval : Submit detailed risk assessments for inhalation or in vivo studies, including acute toxicity data (LD₅₀) .

- Adverse event reporting : Document non-local SAEs (e.g., bronchospasm in animal models) using standardized spreadsheets .

- Informed consent : For human cell line studies, disclose potential teratogenicity risks in consent forms .

How can researchers structure foreground questions to align with evidence-based practice (EBP) frameworks?

Use the PICO framework:

- Population : e.g., "In murine models of asthma (P), how does this compound (I) compare to salbutamol (C) in reducing airway resistance (O)?"

- Data sources : Prioritize peer-reviewed journals over vendor databases (e.g., avoid ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.